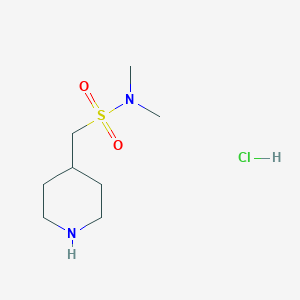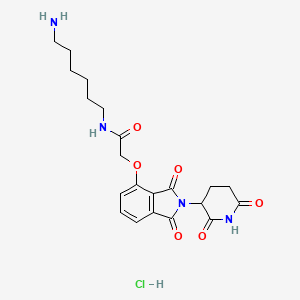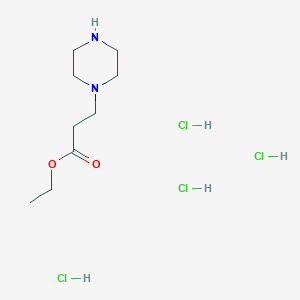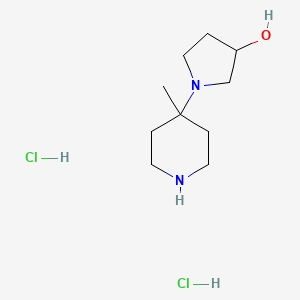![molecular formula C15H8ClN3OS B1487473 6-[2-(4-氯苯基)-1,3-噻唑-5-基]-2-氧代-1,2-二氢-3-吡啶甲腈 CAS No. 1209767-73-6](/img/structure/B1487473.png)
6-[2-(4-氯苯基)-1,3-噻唑-5-基]-2-氧代-1,2-二氢-3-吡啶甲腈
描述
The compound “6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile” is a complex organic molecule that contains several functional groups, including a thiazole ring (a five-membered ring containing nitrogen and sulfur), a chlorophenyl group (a benzene ring with a chlorine atom), and a pyridine ring (a six-membered ring with one nitrogen atom). These groups are common in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be expected to exhibit the typical aromaticity of the thiazole and pyridine rings, and the electronegativity of the chlorine atom could introduce interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the chlorine atom on the phenyl ring could potentially be substituted in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile, thiazole, and pyridine groups could impact its solubility properties .科学研究应用
合成与抗菌评价
- Abdel-Monem 等人(2010 年)讨论了含有 1,2,4-三嗪部分的多杂环体系的合成,该体系表现出抗菌活性。这项研究使用了一个在结构上与所请求化合物相似的关键中间体来合成新的氮杂环,突出了其在开发抗菌剂方面的潜力 Abdel-Monem,2010。
结构和光学特性
- Zedan、El-Taweel 和 El-Menyawy(2020 年)报告了两种与所请求化合物密切相关的吡啶衍生物的合成,详细说明了它们的结构、热、光学和二极管特性。该研究提供了对材料在电子和光敏应用中潜力的见解 Zedan、El-Taweel 和 El-Menyawy,2020。
在抗生素合成中的应用
- Okumura 等人(1998 年)探索了通过将 6-二甲氧甲基-1,2-二氢-2-氧代-3-吡啶甲腈转化为复杂的环系统来合成大环内抗生素 GE 2270 A。这项研究突出了该化合物在合成具有中心 3,6-二(2-噻唑基)-2-(4-噻唑基)吡啶骨架的抗生素中的用途 Okumura 等人,1998。
抗真菌活性
- Ibrahim 等人(2008 年)合成了含有稠合 1,2,4-三嗪部分的新型多杂环化合物,这些化合物从结构上与所请求的化学物质相似的化合物开始。对这些化合物进行了抗真菌活性筛选,表明它们在开发新的抗真菌剂方面具有潜力 Ibrahim 等人,2008。
抗癌和抗菌剂
- Katariya、Vennapu 和 Shah(2021 年)对具有与所请求化学物质相似的核心结构的新型化合物进行了研究,包括恶唑、吡唑啉和吡啶部分。对这些化合物进行了针对 60 种癌细胞系的抗癌活性评估,并显示出显着的抗菌和抗真菌活性。还进行了分子对接研究以评估它们在克服微生物耐药性方面的潜在用途 Katariya、Vennapu 和 Shah,2021。
安全和危害
未来方向
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, are known to interact with various biological systems .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . They may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been known to influence various biochemical pathways .
Result of Action
The derivative 6 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide has shown significant activity with a median effective dose of 24.38 mg/kg in the electroshock seizure test and 88.23 mg/kg in the chemo-shock seizure test . This suggests that the compound may have potential anticonvulsant properties.
生化分析
Biochemical Properties
6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known for its ability to participate in donor-acceptor interactions, nucleophilic substitutions, and oxidation reactions . These interactions can significantly influence the activity of enzymes and proteins, thereby affecting various biochemical pathways.
Cellular Effects
The effects of 6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression . Additionally, its impact on cellular metabolism can alter the production of key metabolites, thereby affecting overall cell function.
Molecular Mechanism
At the molecular level, 6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, the compound’s thiazole ring can interact with the active sites of enzymes, altering their activity. Furthermore, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
In animal models, the effects of 6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes.
Metabolic Pathways
6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic balance.
Transport and Distribution
The transport and distribution of 6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile within cells and tissues are critical for its function. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . These interactions can determine the compound’s availability at target sites, thereby affecting its overall efficacy.
Subcellular Localization
The subcellular localization of 6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is essential for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall function within the cell.
属性
IUPAC Name |
6-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3OS/c16-11-4-1-9(2-5-11)15-18-8-13(21-15)12-6-3-10(7-17)14(20)19-12/h1-6,8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQXNFPLFHBPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C3=CC=C(C(=O)N3)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![10-Azabicyclo[4.3.1]decane-3,4-diol](/img/structure/B1487397.png)
![7-Benzyl-3,7,10-triaza-tricyclo[3.3.3.0*1,5*]undecane-3-carboxylic acid tert-butyl ester](/img/structure/B1487399.png)
![8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487402.png)
![7-(4-Morpholinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1487404.png)
![2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol](/img/structure/B1487405.png)

![10-Azabicyclo[4.3.1]dec-3-ene hydrochloride](/img/structure/B1487407.png)
![4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride](/img/structure/B1487409.png)

![Benzyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1487413.png)
